2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Properties
Compounds with similar structural motifs, such as benzothiazole and thiadiazole derivatives, have been studied for their antimicrobial and antioxidant activities. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds have shown DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains such as S. epidermidis. These findings suggest potential applications in developing antimicrobial and antioxidant agents (Gür et al., 2020).
Anti-Inflammatory Activity
Research on benzothiazole derivatives has demonstrated significant anti-inflammatory properties. A study on 5-substituted benzo[b]thiophene derivatives, which share some structural similarities with the target compound, indicated potent anti-inflammatory activity. This points to potential applications in the development of anti-inflammatory drugs (Radwan, Shehab, & El-Shenawy, 2009).
Anticancer Activity
The structural features of "2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" may also lend it anticancer properties. Benzothiazole and indole derivatives have been explored for their antitumor effects. A study on 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings revealed considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antiallergic Potential
N-(pyridin-4-yl)-(indol-3-yl)acetamides and related compounds have been synthesized and evaluated for their antiallergic effects, demonstrating significant potency in inhibiting histamine release. This suggests a possible application in treating allergic conditions (Menciu et al., 1999).
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-6-5-7-17(10-15)12-25-13-20(18-8-3-4-9-19(18)25)28-14-22(26)23-21-11-16(2)27-24-21/h3-11,13H,12,14H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBUFINNLBJROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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